molecular formula C9H13N3O2 B1474755 2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid CAS No. 1783606-45-0

2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid

Cat. No.: B1474755
CAS No.: 1783606-45-0
M. Wt: 195.22 g/mol
InChI Key: WPMCMLJDGNXGTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid is a high-value chemical scaffold in medicinal chemistry and drug discovery research. This fused bicyclic structure, featuring a tetrahydro-pyrazolopyridine core, is a key synthetic intermediate in the development of novel pharmaceutical agents. Compounds within this chemical class are extensively investigated for their potential as potent and selective Factor Xa inhibitors, which play a critical role in the blood coagulation cascade . As such, this reagent is primarily utilized in the research and development of next-generation anticoagulant therapies . The structure is closely related to advanced intermediates used in the synthesis of active pharmaceutical ingredients (APIs) like Apixaban, where analogous ester compounds (e.g., ethyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate) are well-documented . The carboxylic acid functional group provides a versatile handle for further synthetic modification, enabling researchers to create a diverse array of amides, esters, and other conjugates for structure-activity relationship (SAR) studies. This product is intended for research purposes only by qualified laboratory personnel. It is strictly not for diagnostic, therapeutic, or any other human use. Please refer to the Safety Data Sheet (SDS) for proper handling and storage instructions.

Properties

IUPAC Name

2-ethyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-2-12-8(9(13)14)6-5-10-4-3-7(6)11-12/h10H,2-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMCMLJDGNXGTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C2CNCCC2=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula: C₈H₁₃N₃
  • Molecular Weight: 151.21 g/mol
  • CAS Number: 1315059-97-2

Pharmacological Activities

The compound exhibits several promising biological activities:

1. RIP1 Kinase Inhibition

Recent studies have identified derivatives of pyrazolo[4,3-c]pyridine as potent inhibitors of receptor interacting protein 1 (RIP1) kinase. For instance, a related compound demonstrated significant inhibition of necroptotic cell death in both mouse and human cells. Oral administration in mouse models of multiple sclerosis showed a reduction in disease progression, indicating potential therapeutic applications in neurodegenerative diseases .

2. Anti-inflammatory Activity

Research has highlighted the anti-inflammatory properties of pyrazolo[4,3-c]pyridine derivatives. In vitro studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Specific derivatives exhibited IC₅₀ values comparable to established anti-inflammatory drugs like celecoxib .

Table 1: IC₅₀ Values for COX Inhibition

CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)
Celecoxib0.04 ± 0.010.04 ± 0.01
Compound A0.05 ± 0.020.03 ± 0.01
Compound B0.06 ± 0.030.02 ± 0.01

3. Antiproliferative Effects

Compounds derived from the pyrazolo[4,3-c]pyridine scaffold have shown antiproliferative effects against various cancer cell lines, including HeLa and A375 cells. The structure-based design has led to compounds with selective inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Structure-Activity Relationships (SAR)

The biological activity of pyrazolo[4,3-c]pyridine derivatives is significantly influenced by their molecular structure:

  • Substituents: The presence of electron-donating groups enhances the inhibitory activity against COX enzymes and CDKs.
  • Core Structure Optimization: Modifications to the core structure can improve selectivity and potency against specific targets.

Figure 1: Structure-Activity Relationship Overview
SAR Overview

Case Study 1: Neuroprotection in Multiple Sclerosis

In a study involving an experimental autoimmune encephalomyelitis (EAE) model, the compound showed a significant reduction in clinical scores and inflammatory markers upon oral administration at a dose of 10 mg/kg twice daily .

Case Study 2: Anti-inflammatory Efficacy

A series of experiments using carrageenan-induced paw edema models demonstrated that certain derivatives exhibited anti-inflammatory effects comparable to indomethacin, with calculated ED₅₀ values indicating effective doses .

Scientific Research Applications

Biological Activities

The compound exhibits various biological activities that make it a candidate for further research and development:

Anticancer Activity

Research has demonstrated that derivatives of pyrazolo[4,3-c]pyridine compounds exhibit significant antiproliferative effects against various cancer cell lines. The mechanisms include:

  • Induction of apoptosis via activation of caspase pathways.
  • Inhibition of poly (ADP-ribose) polymerase (PARP), leading to impaired DNA repair mechanisms.

Case Study : A study focusing on similar compounds reported effective inhibition of cell proliferation in MCF-7 breast cancer cells through the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Antimicrobial Properties

Compounds related to 2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine have shown promising antimicrobial activity against a range of pathogens. This includes both bacterial and fungal strains.

Case Study : Research indicated that certain pyrazolo derivatives demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Neuroprotective Effects

There is emerging evidence suggesting the neuroprotective potential of this compound. It may help mitigate neurodegenerative processes by modulating oxidative stress and inflammation.

Case Study : Experimental models have shown that compounds with similar structures can reduce neuronal cell death induced by oxidative stress through the modulation of antioxidant enzyme activities.

Synthetic Applications

The synthesis of 2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine derivatives is important for developing novel therapeutic agents. The compound serves as a scaffold for designing new drugs targeting various diseases.

Data Table: Biological Activities of 2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine Derivatives

Activity TypeTarget Organism/Cell LineMechanism of ActionReference
AnticancerMCF-7 (breast cancer)Induction of apoptosis via caspase activation
AntimicrobialStaphylococcus aureusDisruption of cell wall synthesis
NeuroprotectiveNeuronal cellsModulation of oxidative stress

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

Key structural variations among analogs include substituents at the pyrazole nitrogen (e.g., ethyl, methyl, propynyl) and functional groups (e.g., esters, Boc-protected amines, hydrochloride salts). These modifications significantly alter properties such as solubility, acidity, and thermal stability.

Table 1: Comparative Physicochemical Data
Compound Name Substituents Molecular Weight Key Properties Source
2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid R = Ethyl, X = COOH 209.22 (free acid) Predicted pKa ~4–5 (carboxylic acid); moderate aqueous solubility
Methyl 2-(propynyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylate R = Propynyl, X = COOCH₃ 233.25 Boiling point: 405.1±45.0°C; Density: 1.3±0.1 g/cm³; pKa: 7.73 (predicted)
5-(tert-Butoxycarbonyl)-2-methyl analog R = Methyl, X = COOH (Boc-protected) 281.31 Enhanced lipophilicity due to Boc group; used as synthetic intermediate
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid ethyl ester R = H, X = COOCH₂CH₃ 195.22 Lower polarity than carboxylic acid; intermediate in hydrolysis reactions
Hydrochloride salts (e.g., 5-Ethyl analog HCl) R = Ethyl, X = COOH·HCl 231.68 Improved water solubility due to salt formation; suitable for pharmaceutical formulations

Key Research Findings

  • Structural Optimization : Introduction of ethyl or propynyl groups enhances thermal stability (e.g., boiling point >400°C for propynyl-methyl ester) .
  • Salt Formation : Hydrochloride salts improve bioavailability, as seen in the 5-ethyl analog (CAS: 1332528-99-0) .
  • Biological Screening : Pyrazolo-pyridine derivatives are prioritized in anticoagulant and anti-inflammatory drug discovery pipelines due to their balanced potency and synthetic accessibility .

Preparation Methods

Synthesis via Diethyl Oxalate and Lithium Hexamethyldisilazide (LiHMDS) (Patent CN113264931B)

A key preparation method involves a multi-step synthesis starting from a precursor (Compound 1) reacted with diethyl oxalate under the influence of lithium hexamethyldisilazide (LiHMDS) to form an intermediate ester (Compound 2). The process is conducted in tetrahydrofuran (THF) at low temperature (-78 °C) followed by room temperature incubation.

Step Reagents/Conditions Description Yield (%) Notes
1 Compound 1 + diethyl oxalate, LiHMDS, THF Formation of Compound 2 via enolate alkylation 75 -78 °C for 1 h, then 25 °C for 12 h
2 Compound 2 + hydrazine hydrate, AcOH Cyclization to form pyrazole ring (Compound 3) Not specified 80 °C, 1 h
3 Compound 3 + o-fluorobenzonitrile, DMSO Aromatic nucleophilic substitution to form Compound 4 Not specified 100 °C, 12 h
4a Compound 4 + Pd/C, H2 Catalytic hydrogenation to reduce nitrile to amine (Compound 5) Not specified Room temperature, time not specified
4b Compound 5 + LiOH Hydrolysis to carboxylic acid (Compound 6) Not specified Conditions not specified
4c Compound 6 + Fmoc-OSu, NaHCO3 Protection step to form Compound 7 Not specified Conditions not specified

This method highlights the use of hydrazine hydrate for pyrazole ring construction and subsequent nucleophilic aromatic substitution with o-fluorobenzonitrile to build the fused heterocycle. The final carboxylic acid is obtained after catalytic hydrogenation and hydrolysis steps. The process is noted for its ease of raw material availability, low cost, and industrial scalability.

Ester to Amide Conversion and Reduction (Research Article from IJNRD)

Another approach involves the preparation of ethyl esters of pyrazolo[3,4-c]pyridine derivatives, followed by their conversion to amides and subsequent reduction:

  • Ethyl 6-(4-nitrophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate is prepared via condensation reactions.
  • The nitro group is reduced to an amine using Raney nickel under pressure (5-6 kg/cm²) at 55 °C.
  • The ester is converted to the corresponding amide by reaction with methanolic ammonia under pressure (3-4 kg/cm²) at 55 °C for 20-30 hours.
  • Purity is monitored by HPLC (>95%) and structure confirmed by NMR and mass spectrometry.

This method emphasizes controlled reaction conditions, pressure reactors, and purification steps to obtain high-purity intermediates suitable for further transformations.

Comparative Summary Table of Preparation Methods

Method/Source Key Steps Reaction Conditions Advantages Limitations
Patent CN113264931B LiHMDS alkylation, hydrazine cyclization, nucleophilic substitution, hydrogenation, hydrolysis -78 °C to 25 °C, 80-100 °C, Pd/C catalysis High yield, industrially scalable, cost-effective Multiple steps, some conditions not fully detailed
IJNRD Research Ester formation, nitro reduction (Raney Ni), amide formation (methanolic ammonia) 55 °C, pressure reactors (3-6 kg/cm²) High purity, well-monitored by HPLC Requires pressure equipment, longer reaction times
ACS Omega General Method Condensation with 1,3-dicarbonyls and hydrazines in ethanol/acetic acid 130 °C, 18 h, O2 atmosphere Simple reagents, straightforward Not specific to target compound, may require further steps

Detailed Research Findings and Notes

  • The use of LiHMDS in THF at low temperature (-78 °C) is critical for controlling the enolate formation and subsequent reaction with diethyl oxalate to form the keto-ester intermediate.
  • Hydrazine hydrate is an effective reagent for pyrazole ring formation via cyclization, typically performed in acetic acid at elevated temperature (80 °C).
  • Aromatic nucleophilic substitution with o-fluorobenzonitrile proceeds efficiently in DMSO at 100 °C, facilitating the construction of the fused heterocyclic system.
  • Catalytic hydrogenation using palladium on carbon under mild conditions reduces nitrile groups to amines, which can then be hydrolyzed to carboxylic acids.
  • Protection of amine groups with fluorenylmethoxycarbonyl (Fmoc) groups is a common step in complex syntheses to prevent side reactions.
  • Pressure reactors and Raney nickel catalysts are employed for nitro group reduction and amide formation in related pyrazolo pyridine derivatives, ensuring high purity and yield.
  • Analytical techniques such as HPLC, LCMS, and NMR spectroscopy are indispensable for monitoring reaction progress and confirming product identity and purity.

Q & A

Q. How can I optimize the synthesis of 2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid to improve yield and purity?

  • Methodological Answer : Synthesis optimization often involves solvent selection, reaction time, and purification techniques. For analogous pyrazolo-pyridine derivatives, ethanol/water mixtures with NaOH or KOH under reflux (24–48 hours) are effective for cyclization and hydrolysis steps. Acidification with HCl followed by filtration or solvent extraction (e.g., ethyl acetate) enhances purity . For Boc-protected intermediates, use tert-butoxycarbonyl (Boc) groups and DMAP catalysts in dry acetonitrile to prevent side reactions .

Q. What analytical techniques are critical for confirming the structure post-synthesis?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : 1H and 13C NMR to verify substituent positions and ring saturation (e.g., pyrazolo-pyridine protons at δ 1.5–2.5 ppm for ethyl groups and δ 3.0–4.0 ppm for tetrahydro rings) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .
  • Melting point (Mp) analysis : Compare experimental Mp with literature values for purity assessment .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving structural ambiguities in this compound?

  • Methodological Answer : For X-ray crystallography:
  • Use SHELXL for refinement, particularly for handling hydrogen bonding and disorder in the tetrahydro-pyridine ring. Freely refine H-atoms bonded to N/O using difference maps, while others can be placed geometrically .
  • Analyze dihedral angles (e.g., pyrazole vs. naphthalene planes in analogs show ~75° angles) to assess conformational rigidity .
  • Employ weak π-π stacking interactions (centroid distances ~3.6 Å) and hydrogen bonds (N–H⋯O/Cl) to stabilize crystal packing .

Q. How does the ethyl substituent influence the compound's conformation in crystal packing and biological activity?

  • Methodological Answer :
  • Steric effects : The ethyl group induces a half-chair conformation in the tetrahydro-pyridine ring, as seen in analogs with bulky substituents (C15 displacement ~0.665 Å from the mean plane) .
  • Hydrophobic interactions : Ethyl groups enhance membrane permeability in kinase inhibitors, as observed in pyrazolo-pyridine derivatives targeting adenosine receptors .
  • Validate via molecular docking (e.g., AutoDock Vina) to compare binding affinities with/without ethyl substitution .

Q. What computational methods are suitable for predicting binding affinity with target proteins?

  • Methodological Answer :
  • Deep learning models : Use MGPLI (multigranular protein-ligand interaction) or DeepDTA for affinity prediction against kinase targets (e.g., PTP1B). These models incorporate atomic-level interactions and outperform traditional docking in accuracy .
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of hydrogen bonds between the carboxylic acid group and catalytic residues .

Data Contradiction Analysis

Q. How should I address discrepancies in reported synthetic yields for similar pyrazolo-pyridine derivatives?

  • Methodological Answer :
  • Reaction scale : Small-scale syntheses (e.g., 10 mmol) often report higher yields (~72%) due to better mixing, while large-scale batches may drop to ~54% due to heat dissipation issues .
  • Protection/deprotection steps : Boc-protected intermediates (e.g., tert-butyl esters) require anhydrous conditions; trace moisture can hydrolyze intermediates prematurely, reducing yield .
  • Cross-validate with HPLC purity data and elemental analysis to rule out side products .

Experimental Design Considerations

Q. What in vitro assays are appropriate for evaluating this compound's kinase inhibition potential?

  • Methodological Answer :
  • Enzyme inhibition assays : Use fluorescence-based assays (e.g., ADP-Glo™) with recombinant kinases (e.g., PTP1B) at 10–100 µM compound concentrations. IC50 values <1 µM indicate high potency .
  • Cellular assays : Test cytotoxicity in HEK293 or HepG2 cells via MTT assays. Compare with positive controls (e.g., staurosporine) to rule off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid
Reactant of Route 2
2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.